N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, phenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the key intermediates, which include 4-bromophenyl and 4-methoxyphenyl derivatives. These intermediates are then subjected to condensation reactions with hydrazides and triazoles under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl and methoxyphenyl groups, along with the triazolyl moiety, allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22BrN5O2S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17(18-8-12-20(26)13-9-18)27-28-23(32)16-34-25-30-29-24(19-10-14-22(33-2)15-11-19)31(25)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
QQCFZKRTKFZRAS-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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